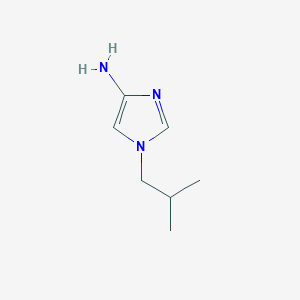
1-(2-methylpropyl)-1H-imidazol-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-methylpropyl)-1H-imidazol-4-amine is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring This particular compound is characterized by the presence of a 2-methylpropyl group attached to the nitrogen atom at position 1 and an amine group at position 4 of the imidazole ring
Méthodes De Préparation
The synthesis of 1-(2-methylpropyl)-1H-imidazol-4-amine can be achieved through several synthetic routes. One common method involves the alkylation of imidazole with 2-methylpropyl halide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. Another approach involves the reductive amination of 4-imidazolecarboxaldehyde with 2-methylpropylamine using a reducing agent such as sodium cyanoborohydride.
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The choice of solvents, reagents, and reaction conditions would be tailored to ensure cost-effectiveness and scalability.
Analyse Des Réactions Chimiques
1-(2-methylpropyl)-1H-imidazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.
Substitution: The amine group at position 4 can undergo nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides, forming substituted imidazole derivatives.
Common reagents and conditions used in these reactions include aprotic solvents, bases, and catalysts to facilitate the desired transformations. The major products formed from these reactions depend on the specific reagents and conditions employed.
Applications De Recherche Scientifique
1-(2-methylpropyl)-1H-imidazol-4-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals
Biology: In biological research, the compound is studied for its potential as a ligand for various receptors and enzymes. Its ability to interact with biological macromolecules makes it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: The compound is investigated for its potential therapeutic applications, including its use as an antimicrobial, antifungal, or anticancer agent. Its ability to modulate biological targets makes it a promising candidate for drug development.
Industry: In industrial applications, the compound is used as an intermediate in the production of specialty chemicals, including dyes, pigments, and polymers. Its chemical stability and reactivity make it suitable for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-methylpropyl)-1H-imidazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. Alternatively, it may act as an agonist or antagonist of specific receptors, modulating signal transduction pathways and cellular responses.
Comparaison Avec Des Composés Similaires
1-(2-methylpropyl)-1H-imidazol-4-amine can be compared with other similar compounds, such as:
1-(2-methylpropyl)-1H-imidazole: Lacks the amine group at position 4, resulting in different chemical reactivity and biological activity.
1-(2-methylpropyl)-1H-imidazol-4-ol:
1-(2-methylpropyl)-1H-imidazol-4-carboxylic acid:
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C7H13N3 |
|---|---|
Poids moléculaire |
139.20 g/mol |
Nom IUPAC |
1-(2-methylpropyl)imidazol-4-amine |
InChI |
InChI=1S/C7H13N3/c1-6(2)3-10-4-7(8)9-5-10/h4-6H,3,8H2,1-2H3 |
Clé InChI |
VYBQFUYGAVPEDW-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CN1C=C(N=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


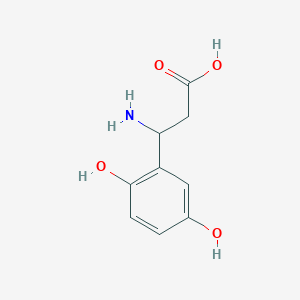
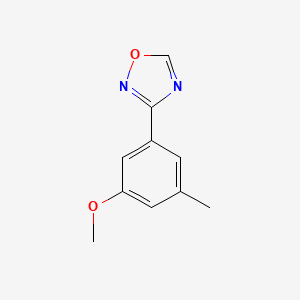

![3-fluoro-4-methyl-N-[(E)-(3-nitrophenyl)methylidene]aniline](/img/structure/B12441515.png)
![beta-D-Glucopyranoside, 2-(3-hydroxy-4-methoxyphenyl)ethyl 3-O-(6-deoxy-alpha-L-mannopyranosyl)-, 6-[3-(4-hydroxy-3-methoxyphenyl)-2-propenoate], (E)-](/img/structure/B12441518.png)
![Tert-butyl N-[4-(4-aminophenyl)oxan-4-YL]carbamate](/img/structure/B12441526.png)
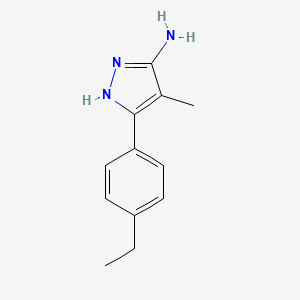
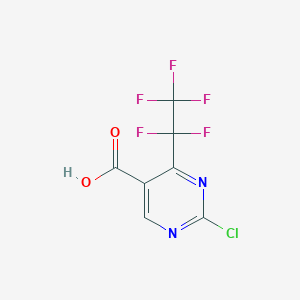
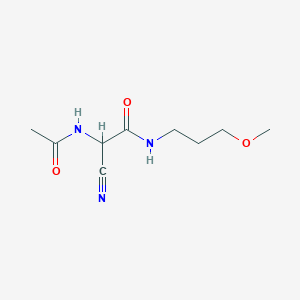


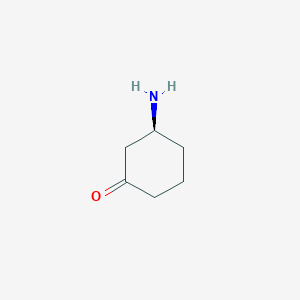
![N-Methyl-N-[6-(1-naphthyl)-4-(trifluoromethyl)pyrimidin-2-yl]glycine](/img/structure/B12441585.png)
![1,7,7-Trimethyl-bicyclo[2.2.1]heptan-2-one O-(4-fluoro-benzyl)-oxime](/img/structure/B12441590.png)
